molecular formula C6H11NO B158928 2,2-Dimethylcyclopropanecarboxamide CAS No. 1759-55-3

2,2-Dimethylcyclopropanecarboxamide

Cat. No. B158928
CAS RN: 1759-55-3
M. Wt: 113.16 g/mol
InChI Key: YBZQRYWKYBZZNT-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropanecarboxamide is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a study reported the R-enantioselective hydrolysis of this compound by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 . Another study reported the kinetic resolution of (R,S)-2,2-dimethylcyclopropanecarboxamide by Delftia tsuruhatensis ZJB-05174 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring with two methyl groups attached to one of the carbon atoms and a carboxamide group attached to another carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound mainly involve its hydrolysis. The R-enantioselective hydrolysis of this compound by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 has been reported .


Physical And Chemical Properties Analysis

This compound is a white to almost white powder to crystal with a melting point of 135.0 to 140.0 °C . It has a specific rotation [a]20/D of +78.0 to +88.0 deg (C=1, methanol) .

Scientific Research Applications

Synthesis and Characterization

  • 2,2-Dimethylcyclopropanecarboxamide serves as a leading compound in synthesizing new compounds due to its biological activity. For instance, N-(heterocyclyl)-2,2-dimethylcyclopropanecarboxamides were prepared with it, demonstrating its utility in creating novel compounds with potential biological applications (Wang Jing, 2008).

Enantioseparation and Bioconversion

  • A method using gas chromatography was developed for enantioseparation and determination of this compound in bioconversion broth, highlighting its importance in the study of chiral compounds and their bioconversion processes (R. Zheng, Yuguo Zheng, Yinchu Shen, 2007).

Structural Analysis

  • The synthesis and crystal structure of derivatives of this compound, such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropane-carboxamide, have been explored, contributing to the understanding of its structural properties (Shen De-long, 2008).

Synthesis Methods and Applications

  • The compound has various synthesis routes, indicating its versatility and importance as an intermediate in the production of medicaments and pesticides (Li Gong, 2007).
  • Biotransformations of this compound derivatives have been studied for enantioselective synthesis of related acids and amides, showcasing its role in producing optically pure compounds (Meining Wang, Guo-Qiang Feng, 2003).

Larvicidal Properties

  • Carboxamide derivatives of this compound have been synthesized and evaluated for larvicidal properties, demonstrating its potential in pest control applications (W. Taylor, T. Hall, D. Vedres, 1998).

Spectroscopic Studies

  • Spectroscopic studies on amide-rotational barriers in 2,2-dimethylcyclopropanecarboxamides provide insights into its chemical behavior and properties (K. Spaargaren, P. K. Korver, P. Haak, T. Boer, 1971).

Pharmaceutical Synthesis

  • The compound has been used in the synthesis of pharmaceuticals, like Cilastatin sodium, highlighting its significance in drug development (Xu Dongcheng, 2011).

Bioactivity Studies

  • Studies on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, using 2,2-dimethyl cyclopropanecarboxylic acid as a leading compound, have shown promising bioactivity results (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).

Safety and Hazards

The safety data sheet for 2,2-Dimethylcyclopropanecarboxamide indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While the future directions for the use of 2,2-Dimethylcyclopropanecarboxamide are not explicitly mentioned in the retrieved papers, its potential applications could be inferred from its properties and reactions. For instance, its enantioselective hydrolysis could be further optimized for industrial applications .

Mechanism of Action

Target of Action

The primary target of 2,2-Dimethylcyclopropanecarboxamide is the R-stereospecific amidase . Amidases are enzymes that catalyze the hydrolysis of amides into corresponding acids and amines . In the case of this compound, the R-stereospecific amidase specifically interacts with the compound to facilitate its conversion .

Mode of Action

The interaction of this compound with its target, the R-stereospecific amidase, results in the enantioselective hydrolysis of the compound . This means that the compound is selectively converted into its enantiomer, a molecule that is a non-superimposable mirror image of the original compound . This process is facilitated by the R-stereospecific amidase, which acts as a biocatalyst .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of nitriles to carboxylic acids . This process is facilitated by nitrile hydratases, which catalyze the hydration of nitriles to amides, which are subsequently hydrolyzed into carboxylic acids by the action of amidases . In the case of this compound, the compound is converted into its corresponding carboxylic acid via this pathway .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body

Result of Action

The molecular effect of the action of this compound involves the conversion of the compound into its corresponding carboxylic acid . This conversion is facilitated by the R-stereospecific amidase, which acts as a biocatalyst . On a cellular level, this could potentially influence various biochemical processes, depending on the specific role of the resulting carboxylic acid.

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, the enantioselectivity of the hydrolysis of the compound by the R-stereospecific amidase was found to be temperature-dependent, with the enantioselectivity enhancing from 12.6 at 45°C to 65.9 at 14°C . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the environmental conditions in which it is used.

properties

IUPAC Name

2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZQRYWKYBZZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868383
Record name 2,2-Dimethylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethylcyclopropanecarboxamide
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